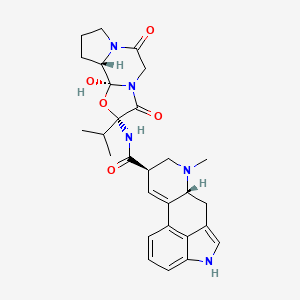

Ergotoxine

Description

Properties

CAS No. |

8006-25-5 |

|---|---|

Molecular Formula |

C28H33N5O5 |

Molecular Weight |

519.6 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R)-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C28H33N5O5/c1-15(2)27(26(36)33-14-23(34)32-9-5-8-22(32)28(33,37)38-27)30-25(35)17-10-19-18-6-4-7-20-24(18)16(12-29-20)11-21(19)31(3)13-17/h4,6-7,10,12,15,17,21-22,29,37H,5,8-9,11,13-14H2,1-3H3,(H,30,35)/t17-,21-,22+,27-,28+/m1/s1 |

InChI Key |

XLMJRFCCCWFQRE-SJRQCXNHSA-N |

SMILES |

CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2CC(=O)N3CCC[C@H]3[C@@]2(O1)O)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |

Canonical SMILES |

CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |

Other CAS No. |

59630-30-7 8006-25-5 |

Synonyms |

ergotoxin ergotoxine |

Origin of Product |

United States |

Foundational & Exploratory

Ergotoxine: A Technical Guide to its Discovery and Enduring Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

From its historical infamy as the causative agent of ergotism to its celebrated role as a foundational tool in pharmacology, ergotoxine represents a pivotal chapter in the development of modern therapeutics. Initially isolated in 1906, this complex mixture of ergot alkaloids has been instrumental in elucidating fundamental principles of neurotransmission and receptor pharmacology. This technical guide provides an in-depth exploration of the discovery of this compound, its historical impact, detailed experimental methodologies, quantitative pharmacological data, and the intricate signaling pathways it modulates. The complex interactions of its constituent alkaloids—ergocristine, ergokryptine, and ergocornine—with adrenergic, dopaminergic, and serotonergic receptors underscore its multifaceted pharmacological profile and its lasting legacy in drug discovery.

Discovery and Historical Context

The story of this compound is a compelling narrative of transformation from a dreaded poison to a source of invaluable therapeutic agents. For centuries, ergot, the sclerotium of the fungus Claviceps purpurea that infects rye and other cereals, was responsible for devastating epidemics of ergotism, a condition characterized by gangrenous and convulsive symptoms.[1][2][3] The first recorded medicinal use of ergot dates back to 1582, when the German physician Adam Lonitzer noted its use by midwives to induce childbirth.[4]

The modern pharmacological investigation of ergot began in the early 20th century. In a landmark 1906 publication, George Barger, Francis H. Carr, and Henry H. Dale announced the isolation of an active principle from ergot, which they named "this compound."[5][6] Their initial work demonstrated its potent physiological effects, most notably its "adrenolytic" activity—the ability to block and even reverse the effects of adrenaline (epinephrine).[6] This discovery was a seminal moment in pharmacology, contributing significantly to the understanding of adrenergic mechanisms and the concept of receptor blockade.

However, the initial belief that this compound was a single compound was later proven incorrect. In 1943, Arthur Stoll and Albert Hofmann demonstrated that this compound was, in fact, a mixture of three distinct, yet structurally related, peptide alkaloids: ergocristine, ergokryptine, and ergocornine.[1] It was later discovered that ergokryptine exists as two isomers, α- and β-ergokryptine.[1] This revelation added a new layer of complexity to the understanding of ergot's pharmacology, as each component possesses a unique profile of receptor interactions and physiological effects.

Quantitative Pharmacological Data

The pharmacological actions of the this compound alkaloids are characterized by their complex interactions with multiple neurotransmitter receptor systems. Their structural similarity to endogenous monoamines such as norepinephrine, dopamine, and serotonin allows them to bind with varying affinities and efficacies to a range of receptor subtypes. The following table summarizes the receptor binding affinities (Ki, nM) of the primary components of this compound for key adrenergic, dopaminergic, and serotonergic receptors. Lower Ki values indicate higher binding affinity.

| Alkaloid | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |

| Ergocristine | 1.1 | 0.4 | 130 | 1.8 | 4.5 | 1.3 |

| α-Ergokryptine | 2.5 | 0.6 | 200 | 1.2 | 10 | 2.0 |

| Ergocornine | 4.0 | 1.0 | 250 | 1.5 | 15 | 3.2 |

Note: The Ki values presented are compiled from various sources and may vary depending on the experimental conditions, radioligand used, and tissue preparation. These values are intended to provide a comparative overview of the receptor binding profiles.

Experimental Protocols

The study of this compound and its constituent alkaloids has been advanced by a variety of experimental techniques, from classical physiological preparations to modern analytical and molecular methods.

Historical Bioassay: Dale's Adrenaline Reversal

Sir Henry Dale's pioneering work on the adrenolytic effects of this compound laid the groundwork for the concept of receptor antagonism. His experiments typically involved the use of isolated organ bath preparations.

Principle: To demonstrate the reversal of adrenaline's pressor effect by this compound.

Methodology:

-

Animal Preparation: A cat was typically used, anesthetized, and pithed to eliminate central nervous system reflexes.

-

Blood Pressure Measurement: The carotid artery was cannulated and connected to a kymograph to record blood pressure.

-

Drug Administration: Adrenaline was injected intravenously, producing a characteristic rise in blood pressure.

-

This compound Administration: A solution of this compound was then administered intravenously.

-

Adrenaline Challenge: Following the administration of this compound, the same dose of adrenaline was injected again.

-

Observation: The pressor effect of adrenaline was observed to be diminished or, more dramatically, reversed, leading to a fall in blood pressure.[6]

This simple yet elegant experimental design provided compelling evidence for the specific blockade of adrenaline's excitatory (vasoconstrictor) actions, while its inhibitory (vasodilator) effects remained, leading to the observed reversal.

Modern Analytical Method: HPLC-MS/MS for Ergot Alkaloid Quantification

Modern analysis of ergot alkaloids relies on highly sensitive and specific techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle: To separate, identify, and quantify individual ergot alkaloids in a complex matrix.

Methodology:

-

Sample Preparation (Extraction):

-

The sample (e.g., rye flour, pharmaceutical preparation) is homogenized.

-

Extraction is performed with a suitable solvent mixture, often acetonitrile/water or methanol/water with the addition of a small amount of acid (e.g., formic acid) to ensure the alkaloids are in their protonated, more soluble form.

-

The extract is then subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

-

Chromatographic Separation (HPLC):

-

The cleaned-up extract is injected into an HPLC system.

-

A reversed-phase C18 column is commonly used for separation.

-

A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with ammonium carbonate or formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate the individual alkaloids based on their polarity.

-

-

Detection and Quantification (MS/MS):

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions of the alkaloids.

-

In the tandem mass spectrometer, the precursor ion of a specific alkaloid is selected and fragmented to produce characteristic product ions.

-

The detection and quantification are based on monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides high specificity and sensitivity.

-

Signaling Pathways and Mechanism of Action

The pharmacological effects of the this compound alkaloids are a direct consequence of their interaction with G protein-coupled receptors (GPCRs). The specific downstream signaling pathways activated depend on the receptor subtype and the G protein to which it couples (e.g., Gs, Gi/o, Gq).

Dopaminergic Signaling

The this compound components are potent agonists at D2-like dopamine receptors (D2, D3, D4), which are primarily coupled to the inhibitory G protein, Gi/o.

Caption: Dopamine D2 receptor signaling pathway activated by this compound.

Activation of D2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][8] This mechanism is responsible for many of the therapeutic effects of D2 agonists, such as the inhibition of prolactin release from the pituitary gland.

Adrenergic Signaling

The this compound alkaloids exhibit complex interactions with α-adrenergic receptors. They are potent antagonists at α1-adrenergic receptors and can act as partial agonists or antagonists at α2-adrenergic receptors. The antagonism of α1-adrenergic receptors, which are coupled to the Gq protein, is responsible for the classic "adrenaline reversal" phenomenon.

Caption: α1-Adrenergic receptor signaling and its blockade by this compound.

By blocking the Gq-mediated activation of phospholipase C (PLC), this compound prevents the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting the downstream signaling cascade that leads to calcium release and smooth muscle contraction (vasoconstriction).[9][10]

Serotonergic Signaling

The this compound alkaloids have a high affinity for several serotonin (5-HT) receptor subtypes, acting as partial agonists or antagonists. Their interaction with 5-HT2A receptors, which are also coupled to Gq, contributes to their vasoconstrictive properties in certain vascular beds.

Caption: 5-HT2A receptor signaling pathway modulated by this compound.

The partial agonist activity at these receptors can lead to a complex interplay of effects, depending on the physiological context and the presence of the endogenous agonist, serotonin.

Conclusion and Future Directions

The discovery of this compound and the subsequent elucidation of its complex nature and multifaceted pharmacological actions represent a cornerstone of modern pharmacology. From Dale's initial observations of adrenaline reversal to the current understanding of its intricate interactions with a multitude of GPCRs, this compound has consistently provided researchers with a powerful tool to probe the complexities of neurotransmission. The legacy of this compound continues to influence the development of new therapeutics targeting dopaminergic, serotonergic, and adrenergic systems. Future research will likely focus on leveraging the unique polypharmacology of ergot alkaloid scaffolds to design novel ligands with tailored selectivity and efficacy for the treatment of a wide range of disorders, from neurodegenerative diseases to metabolic syndromes. The enduring significance of this compound lies not only in its historical contributions but also in its potential to inspire the next generation of pharmacological innovation.

References

- 1. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DALE AND THE DEVELOPMENT OF PHARMACOLOGY: Lecture given at Sir Henry Dale Centennial Symposium, Cambridge, 17–19 September 1975 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vasoactive Effects of Acute Ergot Exposure in Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of signaling pathways in bovine sperm motility, and effect of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ergot alkaloids reduce circulating serotonin in the bovine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of Prolonged Serotonin and Ergovaline Pre-Exposure on Vasoconstriction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ergotoxine Alkaloids: Composition, Chemical Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ergotoxine group of alkaloids, focusing on their chemical composition, the intricate details of their molecular structures, their biosynthetic origins, and their complex interactions with physiological signaling pathways. The information is intended to serve as a detailed resource for professionals in research and drug development, presenting quantitative data, experimental methodologies, and visual representations of core concepts to facilitate a deeper understanding of this significant class of natural compounds.

Core Composition of this compound

Historically considered a single substance, this compound is now understood to be a mixture of several structurally related peptide alkaloids. These are produced by various species of fungi in the genus Claviceps, most notably Claviceps purpurea, which infects rye and other cereals. The principal components of the this compound group are ergocristine, ergocornine, and ergocryptine. Ergocryptine is itself a mixture of two isomers, α-ergocryptine and β-ergocryptine.[1]

The relative abundance of these alkaloids can vary significantly depending on the fungal strain, host plant, and geographical location.[2][3] This variability is a critical consideration in both toxicological assessment and pharmaceutical applications.

Quantitative Composition

The following table summarizes the typical composition of the major ergot alkaloids found in ergot sclerotia from various cereal grains. It is important to note that these values represent averages and can fluctuate.

| Alkaloid Component | Average Percentage in Wheat (%) | Average Percentage in Barley (%) | Average Percentage in Triticale (%) | Average Percentage in Rye (%) |

| Ergocristine | 48 ± 2 | 48 ± 2 | 48 ± 2 | 48 ± 2 |

| Ergocryptine | 17 ± 2 | 17 ± 2 | 17 ± 2 | 17 ± 2 |

| Ergocornine | 6 ± 1 | 6 ± 1 | 6 ± 1 | 6 ± 1 |

| Ergotamine | 16 ± 1 | 11 ± 1 | 24 ± 5 | 14 ± 5 |

| Ergosine | 5 ± 0.5 | 5 ± 0.5 | 5 ± 0.5 | 5 ± 0.5 |

| Ergometrine | 6 ± 1 | 13 ± 2 | Intermediate | Intermediate |

Data adapted from studies on Western Canadian grains.[4][5] Values are presented as percentage ± standard error.

Chemical Structures of this compound Alkaloids

All ergot alkaloids are derived from the tetracyclic ergoline ring system. The this compound components belong to the ergopeptine class, characterized by a tripeptide moiety attached via an amide linkage to D-lysergic acid.

The core structure consists of D-lysergic acid linked to a cyclic tripeptide. The variation among the main this compound alkaloids occurs in the amino acid at position 5' of this tripeptide chain.

-

Ergocornine : Contains two Valine residues.

-

Ergocristine : Contains Valine and Phenylalanine.

-

α-Ergocryptine : Contains Valine and Leucine.

-

β-Ergocryptine : Contains Valine and Isoleucine.[6]

The structural formulas for the primary this compound constituents are detailed below.

| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Chemical Structure |

| Ergocristine | C₃₅H₃₉N₅O₅ | 609.71 | [Image of Ergocristine chemical structure] |

| Ergocornine | C₃₁H₃₉N₅O₅ | 561.67 | [Image of Ergocornine chemical structure] |

| α-Ergocryptine | C₃₂H₄₁N₅O₅ | 575.70 | [Image of α-Ergocryptine chemical structure] |

| β-Ergocryptine | C₃₂H₄₁N₅O₅ | 575.70 | [Image of β-Ergocryptine chemical structure] |

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex enzymatic process. It begins with the formation of the ergoline ring from L-tryptophan and dimethylallyl diphosphate (DMAPP), leading to the key intermediate, D-lysergic acid.[7][8] The subsequent formation of the tripeptide sidechain is orchestrated by large multifunctional enzymes known as non-ribosomal peptide synthetases (NRPS).

Two key enzymes, d-lysergyl peptide synthetase 1 (LPS1) and d-lysergyl peptide synthetase 2 (LPS2) , are responsible for assembling the tripeptide chain and attaching it to D-lysergic acid. The specificity of the amino acid-activating modules within these enzymes determines which this compound alkaloid is produced.

Mechanism of Action: Signaling Pathways

The pharmacological and toxicological effects of this compound alkaloids are primarily due to their structural similarity to endogenous neurotransmitters, allowing them to interact with various G-protein coupled receptors (GPCRs). They exhibit complex pharmacology, acting as partial agonists or antagonists at adrenergic, dopaminergic, and serotonergic receptors.[7]

Interaction with Adrenergic and Serotonergic Receptors

This compound alkaloids are potent agents at α-adrenergic and serotonin (5-HT) receptors. For instance, ergocristine shows high binding affinity for the 5-HT₂ₐ and α₂ₐ-adrenergic receptors.[5] The interaction with these receptors, particularly on vascular smooth muscle, is responsible for the potent vasoconstrictive effects associated with ergotism.

The binding of an this compound alkaloid like ergocristine to a Gq-coupled receptor, such as the 5-HT₂ₐ receptor, initiates a downstream signaling cascade involving the activation of Phospholipase C.

Logical Relationship: Structure and Receptor Affinity

The subtle variations in the tripeptide sidechain of the this compound alkaloids lead to differences in their binding affinities for various receptors. This structure-activity relationship is crucial for understanding their differential biological effects. While all are potent, their relative potencies at different receptor subtypes can vary.

Experimental Protocols

The analysis of this compound alkaloids is critical for food safety, toxicological studies, and pharmaceutical quality control. High-performance liquid chromatography (HPLC) coupled with fluorescence (FLD) or tandem mass spectrometry (MS/MS) are the predominant analytical techniques.[2]

Protocol: Extraction and Analysis by HPLC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of this compound alkaloids in a solid matrix, such as ground cereal grain or fungal culture.

1. Sample Preparation and Extraction:

- Weigh 5g of homogenized, ground sample into a 50 mL centrifuge tube.

- Add 20 mL of an extraction solvent (e.g., acetonitrile/water 84:16 v/v with 0.1% formic acid).

- Vortex thoroughly to ensure the sample is fully wetted.

- Shake on a mechanical shaker for 60 minutes at room temperature.

- Centrifuge at 4,000 x g for 10 minutes.

- Carefully collect the supernatant.

2. Extract Clean-up (Dispersive Solid-Phase Extraction - dSPE):

- Transfer a 5 mL aliquot of the supernatant to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 400 mg PSA, 400 mg C18).

- Vortex for 2 minutes.

- Centrifuge at 4,000 x g for 10 minutes.

- Filter the resulting supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis:

- HPLC System: A UHPLC system capable of binary gradient elution.

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

- Gradient Elution: A typical gradient would start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each alkaloid (ergocristine, ergocornine, ergocryptine) and their -inine epimers should be established using certified reference standards.

"Start" [label="Homogenized Sample\n(e.g., Ground Grain)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Extraction" [label="Solvent Extraction\n(Acetonitrile/Water)"];

"Centrifugation1" [label="Centrifugation"];

"Supernatant_Collection" [label="Collect Supernatant"];

"dSPE_Cleanup" [label="Dispersive SPE Clean-up\n(PSA / C18)"];

"Centrifugation2" [label="Centrifugation"];

"Filtering" [label="Filter through 0.22µm Syringe Filter"];

"Analysis" [label="HPLC-MS/MS Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Data_Processing" [label="Data Processing &\nQuantification", shape=box3d, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "Extraction";

"Extraction" -> "Centrifugation1";

"Centrifugation1" -> "Supernatant_Collection";

"Supernatant_Collection" -> "dSPE_Cleanup";

"dSPE_Cleanup" -> "Centrifugation2";

"Centrifugation2" -> "Filtering";

"Filtering" -> "Analysis";

"Analysis" -> "Data_Processing";

}

Conclusion

The this compound alkaloids represent a chemically and pharmacologically complex group of mycotoxins. Their composition is inherently variable, and their biological effects are mediated through nuanced interactions with multiple receptor systems. A thorough understanding of their individual chemical structures, biosynthetic pathways, and signaling mechanisms is essential for professionals engaged in mycotoxin research, food safety, and the development of new therapeutics derived from the ergoline scaffold. The methodologies and data presented in this guide offer a foundational resource for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Ergotoxine Biosynthetic Pathway in Claviceps purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a diverse class of secondary metabolites produced by fungi of the genus Claviceps, have a long and storied history in both toxicology and pharmacology. Among these, the ergotoxines—a group of ergopeptines including ergocristine, ergocryptine, and ergocornine—are of significant interest due to their potent bioactivities and therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of ergotoxines in the rye ergot fungus, Claviceps purpurea. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic steps, genetic regulation, and experimental methodologies used to study this complex pathway.

The Core Biosynthetic Pathway

The biosynthesis of ergotoxines is a multi-step process that begins with the prenylation of the amino acid L-tryptophan and culminates in the non-ribosomal synthesis of the complex peptide alkaloids. The pathway can be broadly divided into three major stages: the formation of the ergoline ring system, the modification of the ergoline scaffold to produce D-lysergic acid, and the subsequent assembly of the peptide chain by non-ribosomal peptide synthetases (NRPSs). The genes encoding the enzymes for this pathway are typically clustered together in the fungal genome, facilitating their coordinated regulation.[1]

Stage 1: Formation of the Ergoline Ring

The initial committed step in ergot alkaloid biosynthesis is the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT).[2] This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene.[2] The pathway then proceeds through a series of oxidative and cyclization reactions to form the tetracyclic ergoline ring system, with chanoclavine-I being a key intermediate.[3][4] The conversion of N-methyl-DMAT to chanoclavine-I is catalyzed by chanoclavine-I synthase, a flavin adenine dinucleotide (FAD)-containing oxidoreductase encoded by the ccsA (also referred to as easE) gene.[5][6]

Stage 2: Synthesis of D-Lysergic Acid

Following the formation of the ergoline ring, a series of enzymatic modifications convert the clavine intermediate, agroclavine, into D-lysergic acid. A key enzyme in this part of the pathway is the cytochrome P450 monooxygenase, clavine oxidase (CloA), which catalyzes the oxidation of elymoclavine to paspalic acid, a direct precursor of D-lysergic acid.[4]

Stage 3: Non-Ribosomal Peptide Synthesis of Ergotoxines

The final stage in ergotoxine biosynthesis involves the condensation of D-lysergic acid with a specific tripeptide side chain. This process is carried out by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs).[7][8] The ergot alkaloid gene cluster in C. purpurea contains genes for several NRPSs, including lysergyl peptide synthetase 1 (LPS1) and lysergyl peptide synthetase 2 (LPS2).[4] LPS2 is responsible for activating D-lysergic acid, while the multi-modular LPS1 selects and assembles the three amino acids that form the peptide portion of the this compound molecule.[4][9] The specific amino acid sequence of the tripeptide is determined by the distinct adenylation (A) domains within the modules of LPS1. For the this compound group, these amino acids are typically combinations of valine, leucine, or isoleucine.

Quantitative Data on this compound Biosynthesis

The production of ergotoxines and their precursors can vary significantly depending on the Claviceps purpurea strain and the culture conditions. The following tables summarize some of the available quantitative data related to the biosynthesis of these alkaloids.

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol min-1 mg-1) | Conditions | Reference |

| Dimethylallyltryptophan Synthase (DMATS) | L-Tryptophan | 40 | 215 | Metal-free EDTA buffer | |

| DMAPP | 14 | 215 | Metal-free EDTA buffer | ||

| L-Tryptophan | 17 | 504 | 4 mM CaCl2 | ||

| DMAPP | 8.0 | 504 | 4 mM CaCl2 | ||

| L-Tryptophan | 12 | 455 | 4 mM MgCl2 | ||

| DMAPP | 8.0 | 455 | 4 mM MgCl2 | ||

| Lysergyl Peptide Synthetase (LPS) | D-lysergic acid | ~1.4 | - | - | [4] |

| Dihydrolysergic acid | ~1.4 | - | - | [4] | |

| Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis. This table provides Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for dimethylallyltryptophan synthase, the first committed enzyme in the pathway, and the Km for the lysergyl peptide synthetase complex. |

| Claviceps purpurea Strain | Culture Condition | Major Ergot Alkaloids Produced | Titer (mg/L) | Reference |

| P1 (ATCC 20102) | T25N medium | Ergotamine, Ergocryptine | - | [3] |

| Cp-1 | - | Ergocornine, α-Ergocryptine, β-Ergocryptine | - | [8] |

| - | Mixed-culture with C. paspali No. 24 and recombinant A. nidulans | α-Ergocryptine | 1.46 | [8] |

| - | Mixed-culture with C. paspali No. 24 and recombinant A. nidulans | Ergotamine | 1.09 | [8] |

| Table 2: Production Titers of Ergopeptines in Various Claviceps purpurea Strains and Engineered Systems. This table highlights the production of different ergopeptines by wild-type and engineered fungal systems, demonstrating the potential for heterologous production. |

Experimental Protocols

A variety of experimental techniques are employed to study the this compound biosynthetic pathway. These range from genetic manipulation of the producing organism to in vitro characterization of the biosynthetic enzymes.

Protocol 1: Gene Disruption in Claviceps purpurea using CRISPR/Cas9

This protocol, adapted from a study on efficient genome editing in C. purpurea, allows for the targeted knockout of genes involved in this compound biosynthesis to elucidate their function.[10]

1. Protoplast Preparation: a. Inoculate mature conidia of C. purpurea in 100 mL of CD liquid medium and incubate for 3 days at 28 °C. b. Collect the mycelia by filtration and wash with solution 1 (1.2 M sorbitol, 0.1 M KH2PO4, pH 5.5). c. Suspend the mycelia in 20 mL of solution 1 containing 12.5 mg/L lysing enzymes from Trichoderma harzianum and incubate at 28 °C for 2 hours with mild agitation (50 rpm). d. Separate the protoplasts from the mycelia by filtering through sterilized Miracloth. e. Resuspend the protoplasts in solution 2 (1 M sorbitol, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5) to a concentration of 107 protoplasts/mL.

2. Cas9/gRNA Ribonucleoprotein (RNP) Complex Assembly: a. Incubate purified Cas9 protein with in vitro transcribed guide RNA (gRNA) targeting the gene of interest at 37 °C for 15 minutes to form the RNP complex.

3. Protoplast Transformation: a. Add the assembled RNP complex and donor DNA (for homologous recombination-mediated repair) to the protoplast suspension. b. Mix gently and incubate on ice for 30 minutes. c. Add 1 mL of PEG solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5) and incubate at room temperature for 20 minutes. d. Add 10 mL of solution 2 and centrifuge to pellet the protoplasts. e. Resuspend the protoplasts in regeneration medium and plate on selective agar plates containing the appropriate antibiotic.

4. Selection and Verification of Transformants: a. Incubate the plates at 28 °C for 7-10 days until colonies appear. b. Isolate individual colonies and verify the gene disruption by PCR and Sanger sequencing.

Protocol 2: General Enzyme Assay for Chanoclavine-I Synthase Activity

This protocol is a generalized method for detecting the activity of chanoclavine-I synthase, which can be adapted from assays for similar enzymes in the pathway.[11]

1. Reaction Mixture Preparation: a. Prepare a 50 µL reaction mixture containing:

- 50 mM Phosphate buffer (pH 7.0)

- 2 mM Chanoclavine-I aldehyde (substrate)

- 20 mM NAD+ (cofactor)

- 0.5 µM purified Chanoclavine-I synthase (EasDaf homolog)

2. Enzymatic Reaction: a. Incubate the reaction mixture at 30 °C for a defined period (e.g., 3-5 hours). b. Quench the reaction by adding 100 µL of methanol.

3. Product Analysis: a. Centrifuge the quenched reaction mixture to pellet any precipitated protein. b. Filter the supernatant through a 0.22-µm filter. c. Analyze the filtrate by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of chanoclavine-I acid.

Protocol 3: Heterologous Expression and Purification of a Pathway Enzyme (General)

This protocol provides a general framework for the expression of ergot alkaloid biosynthetic enzymes in a heterologous host like Escherichia coli or Pichia pastoris, which is often necessary for obtaining sufficient quantities of pure enzyme for detailed characterization.[12][13][14]

1. Gene Cloning and Vector Construction: a. Amplify the coding sequence of the target enzyme from C. purpurea genomic DNA or cDNA. b. Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pPICZ for P. pastoris) containing an affinity tag (e.g., His6-tag) for purification.

2. Heterologous Expression: a. Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33). b. Grow the transformed cells in an appropriate culture medium to a desired cell density. c. Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or methanol for P. pastoris).

3. Cell Lysis and Protein Extraction: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., by sonication or French press). c. Centrifuge the lysate to separate the soluble protein fraction from cell debris.

4. Affinity Chromatography Purification: a. Load the soluble protein fraction onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA agarose for His6-tagged proteins). b. Wash the column to remove non-specifically bound proteins. c. Elute the target protein using a buffer containing a competing agent (e.g., imidazole for His6-tagged proteins).

5. Protein Characterization: a. Analyze the purity and molecular weight of the purified protein by SDS-PAGE. b. Confirm the identity of the protein by Western blotting or mass spectrometry. c. Perform enzyme assays to determine the activity of the purified recombinant protein.

Visualizations of Pathways and Workflows

To aid in the understanding of the complex processes involved in this compound biosynthesis and its study, the following diagrams have been generated using the DOT language.

Figure 1: Biosynthetic Pathway of this compound. This diagram illustrates the major stages and key intermediates in the biosynthesis of ergotoxines from L-tryptophan and DMAPP.

Figure 2: Experimental Workflow for Gene Disruption. This diagram outlines the key steps involved in the targeted disruption of a gene in Claviceps purpurea using the CRISPR/Cas9 system.

Conclusion

The biosynthetic pathway of ergotoxines in Claviceps purpurea is a complex and fascinating example of fungal secondary metabolism. Understanding this pathway at a molecular level is crucial for the development of new therapeutic agents and for the control of ergot alkaloid contamination in agriculture. This technical guide has provided a comprehensive overview of the core biosynthetic steps, quantitative data on enzyme kinetics and product formation, and detailed experimental protocols for studying this pathway. The continued application of modern molecular biology and analytical chemistry techniques will undoubtedly lead to further insights into the regulation and engineering of this compound biosynthesis, opening up new avenues for drug discovery and biotechnology.

References

- 1. wur.nl [wur.nl]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkaloid cluster gene ccsA of the ergot fungus Claviceps purpurea encodes chanoclavine I synthase, a flavin adenine dinucleotide-containing oxidoreductase mediating the transformation of N-methyl-dimethylallyltryptophan to chanoclavine I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unveiling nonribosomal peptide synthetases from the ergot fungus Claviceps purpurea involved in the formation of diverse ergopeptines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. color | Graphviz [graphviz.org]

- 11. An unexpected role of EasDaf: catalyzing the conversion of chanoclavine aldehyde to chanoclavine acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.org [mdanderson.org]

- 13. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oar.a-star.edu.sg [oar.a-star.edu.sg]

Ergotoxine's Complex Interplay with Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotoxine, a composite of the ergot alkaloids ergocornine, ergocristine, and ergocryptine, along with its dihydrogenated derivative, dihydrothis compound, exhibits a complex and multifaceted mechanism of action at adrenergic receptors. This technical guide provides an in-depth analysis of this compound's interaction with α- and β-adrenergic receptor subtypes, summarizing available quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Understanding this complex pharmacology is crucial for the development of novel therapeutics targeting the adrenergic system.

Ergot alkaloids are structurally similar to endogenous neurotransmitters like norepinephrine, enabling them to bind to adrenergic receptors and elicit a range of effects, from agonism and partial agonism to antagonism[1]. Dihydrothis compound, a semi-synthetic derivative, is known to act as an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors[1]. This dual activity contributes to its complex physiological effects, including vasoconstriction, which is primarily mediated through α-adrenergic and serotonergic receptors[2][3].

Quantitative Analysis of this compound's Adrenergic Receptor Interactions

Table 1: Binding Affinities (Ki/Kd) of this compound Components at Adrenergic Receptors

| Compound | Receptor Subtype | Ki/Kd (nM) | Species/Tissue | Radioligand | Reference |

| Dihydroergocryptine | α-Adrenergic | 1-3 | Human Platelets | [3H]Dihydroergocryptine | [4][5] |

| Dihydroergocryptine | α1-Adrenergic (predominantly) | 2.9 | Rat Mesenteric Arteries | [3H]Dihydroergocryptine | [6] |

| Dihydroergocryptine | α2-Adrenergic | 1.78 | Steer Stalk Median Eminence | [3H]Dihydroergocryptine | |

| Dihydrothis compound | α-Adrenergic | Nanomolar range | Rat/Bovine Brain | [3H]Rauwolscine, [3H]Clonidine, [3H]WB 4101 | [7] |

| Ergocristine | α2A-Adrenergic | -10.3 kcal/mol (Binding Energy) | In silico | N/A | [2] |

| Bromocriptine (related ergot) | α1-Adrenergic | 18 | Rat Cerebral Cortex | [3H]Prazosin | [8] |

| Bromocriptine (related ergot) | α2-Adrenergic | 120 | Rat Cerebral Cortex | [3H]Rauwolscine | [8] |

Data for ergocornine and specific Ki values for all this compound components across a full panel of α1, α2, and β subtypes are not available in the reviewed literature.

Table 2: Functional Activity of this compound Components at Adrenergic Receptors

| Compound | Receptor Subtype | Functional Activity | Potency (pA2 / EC50 / IC50) | Experimental Model | Reference |

| Dihydrothis compound | α1-Adrenergic | Non-competitive Antagonist | Not specified | Rat Cerebral Occipital Cortex Slices | [7] |

| Dihydrothis compound | α2-Adrenergic | Competitive Antagonist | Not specified | Rat Cerebral Occipital Cortex Slices | [7] |

| Dihydroergocornine | α1/α2-Adrenergic | Antagonist | Equipotent with Dihydroergocryptine | Rat Cerebral Occipital Cortex Slices | [7] |

| Dihydroergocristine | α1/α2-Adrenergic | Antagonist | Less potent than other components | Rat Cerebral Occipital Cortex Slices | [7] |

| Dihydro-α-ergokryptine | α1/α2-Adrenergic | Antagonist | Equipotent with Dihydroergocornine | Rat Cerebral Occipital Cortex Slices | [7] |

| Dihydro-β-ergokryptine | α1/α2-Adrenergic | Antagonist | Equipotent with Dihydroergocornine | Rat Cerebral Occipital Cortex Slices | [7] |

| Ergocristine | α1-Adrenergic | Competitive Antagonist | pA2 = 7.85 | Rat Isolated Vas Deferens | [9] |

| Ergocristine | α2-Adrenergic | Agonist | Not specified | Pithed Rat | [9] |

| Ergocryptine | Dopamine Release | Stimulatory (indirect adrenergic effect) | EC50 ≈ 30 µM | Rat Striatal Synaptosomes | [10] |

| Ergocristine | Dopamine Release | Stimulatory (indirect adrenergic effect) | EC50 ≈ 30 µM | Rat Striatal Synaptosomes | [10] |

EC50/IC50 values for the direct functional activity of most this compound components at specific adrenergic receptor subtypes are not well-documented in the available literature.

Signaling Pathways Modulated by this compound

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. Their activation triggers distinct downstream signaling cascades.

-

α1-Adrenergic Receptors (Gq-coupled): Upon agonist binding, α1-receptors activate the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction. The antagonistic action of dihydrothis compound and ergocristine at α1-receptors would inhibit this cascade.

-

α2-Adrenergic Receptors (Gi-coupled): Activation of α2-receptors leads to the activation of the Gi protein, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This inhibitory effect modulates various cellular processes, including neurotransmitter release. The agonistic activity of ergocristine and dihydrothis compound at α2-receptors would potentiate this inhibitory pathway.

-

β-Adrenergic Receptors (Gs-coupled): β-receptors are coupled to the Gs protein. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, mediating physiological responses such as increased heart rate and smooth muscle relaxation. The interaction of this compound with β-receptors is not well-characterized.

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors relies on a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex, mesenteric arteries) or cells expressing the adrenergic receptor subtype of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a radioligand specific for the receptor subtype being studied (e.g., [3H]prazosin for α1, [3H]rauwolscine or [3H]yohimbine for α2).

-

Varying concentrations of the unlabeled competitor ligand (e.g., ergocornine, ergocristine, ergocryptine).

-

The prepared cell membranes.

-

-

Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist).

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor and to quantify its potency (EC50 or IC50) and efficacy.

1. cAMP Accumulation Assay (for Gi- and Gs-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP.

Detailed Methodology: cAMP Accumulation Assay

-

Cell Culture: Cells stably or transiently expressing the adrenergic receptor subtype of interest are cultured to an appropriate density.

-

Assay Procedure:

-

Cells are seeded in a multi-well plate.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For antagonist activity at Gs-coupled receptors or agonist activity at Gi-coupled receptors, the cells are then incubated with varying concentrations of the test compound.

-

For Gi-coupled receptors (like α2), adenylyl cyclase is then stimulated with forskolin to induce cAMP production. The ability of an α2-agonist to inhibit this forskolin-stimulated cAMP production is measured.

-

For Gs-coupled receptors (like β), the ability of a β-agonist to stimulate cAMP production is measured. The ability of an antagonist to block this agonist-induced cAMP production is determined.

-

-

cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaLISA.

-

Data Analysis: Dose-response curves are generated, and EC50 values (for agonists) or IC50 values (for antagonists) are calculated using non-linear regression.

2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like α1-adrenergic receptors.

Detailed Methodology: Calcium Mobilization Assay

-

Cell Culture and Dye Loading:

-

Cells expressing the α1-adrenergic receptor subtype are cultured in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

The plate is placed in a fluorescence plate reader.

-

For agonist testing, varying concentrations of the test compound are added to the wells, and the change in fluorescence, indicating an increase in intracellular calcium, is measured over time.

-

For antagonist testing, cells are pre-incubated with the test compound before the addition of a known α1-agonist (e.g., phenylephrine). The ability of the antagonist to inhibit the agonist-induced calcium flux is measured.

-

-

Data Analysis: The change in fluorescence is used to generate dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values are determined.

Conclusion

This compound and its components exhibit a complex pharmacological profile at adrenergic receptors, characterized by a mixture of agonistic and antagonistic activities, particularly at α1 and α2 subtypes. The available quantitative data, though incomplete, indicates high-affinity interactions in the nanomolar range. The dual antagonism at α1-receptors and agonism at α2-receptors by compounds like dihydrothis compound and ergocristine underpins their significant physiological effects, including profound vasoconstriction. Further research is warranted to fully elucidate the binding affinities and functional potencies of all this compound constituents at the complete spectrum of adrenergic receptor subtypes. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be instrumental in advancing our understanding of these complex compounds and their potential for therapeutic development.

References

- 1. Alpha-adrenergic agonist and antagonist activity of dihydrothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid ergocristine and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of α-Adrenergic Receptors in Human Platelets by [3H]Dihydroergocryptine Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of alpha-adrenergic receptors in human platelets by [3H]dihydroergocryptine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selectivity of some ergot derivatives for alpha 1 and alpha 2-adrenoceptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist/antagonist activity of ergocristine at alpha-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological and Toxicological Profile of Ergotoxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotoxine, a historically significant alkaloid complex isolated from the ergot fungus (Claviceps purpurea), is not a single entity but a mixture of three primary peptide ergot alkaloids: ergocristine, ergocornine, and α-ergocryptine (with β-ergocryptine also present as an isomer of α-ergocryptine).[1] This guide provides a comprehensive overview of the pharmacological and toxicological properties of this compound and its constituent alkaloids, focusing on their complex interactions with various neurotransmitter systems. The information presented herein is intended to serve as a technical resource for professionals engaged in pharmacological research and drug development.

Pharmacological Profile

The pharmacological actions of this compound are multifaceted, stemming from the combined effects of its components on adrenergic, serotonergic, and dopaminergic receptors. The this compound alkaloids exhibit a complex pattern of partial agonism and antagonism at these receptor sites, leading to a wide range of physiological effects.

Mechanism of Action

The primary mechanism of action of this compound's constituent alkaloids involves their interaction with G protein-coupled receptors (GPCRs). Their structural similarity to endogenous neurotransmitters such as norepinephrine, serotonin, and dopamine allows them to bind to and modulate the activity of their respective receptors.[2]

-

Adrenergic Receptors: The this compound alkaloids are known to interact with α-adrenergic receptors. For instance, ergocristine acts as an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors in rats.[3] This dual activity contributes to their complex effects on blood pressure, with the potential for both vasoconstriction and vasodilation depending on the specific vascular bed and the prevailing sympathetic tone.

-

Dopaminergic Receptors: A significant aspect of the pharmacology of this compound alkaloids is their activity at dopamine receptors. Ergocornine and α-ergocryptine are recognized as dopamine receptor agonists.[4][5] This dopaminergic activity is the basis for the development of derivatives like bromocriptine (a derivative of ergocryptine) for the treatment of conditions such as Parkinson's disease and hyperprolactinemia.[6][7] The ergopeptide alkaloids, including the components of this compound, exhibit nanomolar affinity for D2 dopamine receptors.[6][7]

-

Serotonergic Receptors: The this compound alkaloids also display affinity for various serotonin (5-HT) receptor subtypes. Their interaction with 5-HT receptors, particularly 5-HT1 and 5-HT2 subtypes, contributes to their effects on vascular smooth muscle and their historical use in the treatment of migraines.[8]

Pharmacodynamics

The pharmacodynamic effects of this compound are a composite of the individual actions of its components.

-

Vasoconstriction: A prominent effect of this compound is vasoconstriction, mediated primarily through agonism at α-adrenergic and 5-HT receptors on vascular smooth muscle.[8] This action is responsible for both the therapeutic effects in migraine (constriction of dilated cranial arteries) and the toxic effects of ergotism (peripheral ischemia).

-

Uterine Contraction: Ergot alkaloids, including those in this compound, are potent stimulants of uterine smooth muscle, an effect that has been utilized obstetrically to control postpartum hemorrhage.

-

Central Nervous System (CNS) Effects: Due to their interaction with dopaminergic and serotonergic receptors in the CNS, this compound and its derivatives can elicit a range of effects, including the potential for hallucinations and other psychotropic phenomena, particularly with lysergic acid derivatives. The dopaminergic agonism of components like ergocryptine can lead to the inhibition of prolactin secretion.

Pharmacokinetics

The pharmacokinetic profile of this compound and its individual components is complex and not fully elucidated. Generally, ergot alkaloids are characterized by poor oral bioavailability due to extensive first-pass metabolism in the liver.[9]

| Parameter | Dihydroergocristine (in Rats) | Dihydrothis compound (in Humans) |

| Administration | Intravenous (6 mg/kg) | Oral (27 mg) |

| Peak Plasma Concentration (Cmax) | - | ~0.04 µg/L for individual dihydro-alkaloids |

| Terminal Half-life (t1/2) | 13.6 hours | - |

| Systemic Clearance | 2.65 L/h/kg | - |

| Volume of Distribution | 52 L/kg | - |

| Metabolism | Extensive biotransformation | Major metabolites are hydroxy-derivatives |

| Excretion | Almost complete absence of unchanged drug in urine | - |

Data for dihydroergocristine from intravenous administration in rats.[10] Data for dihydrothis compound from a single oral dose in a healthy volunteer.[6][11]

Toxicological Profile

The toxicity of this compound is primarily associated with its potent vasoconstrictor and neurotropic effects, leading to a condition known as ergotism.

Acute Toxicity

Acute toxicity from this compound is characterized by symptoms such as nausea, vomiting, diarrhea, intense thirst, and chest pain. In severe cases, it can lead to seizures, coma, and death.

| Compound | Animal | Route of Administration | LD50 |

| Ergocristine | Rabbit | Intravenous | 1.9 mg/kg |

| Ergocristine | Rat | Intravenous | 64-150 mg/kg |

| Ergocristine | Mouse | Intravenous | 110 mg/kg |

Data extracted from Griffith et al. (1978) as cited in a 2014 study.[12]

Chronic Toxicity (Ergotism)

Chronic exposure to this compound-contaminated food or feed can lead to two main forms of ergotism:

-

Gangrenous Ergotism: This form is a result of prolonged and intense vasoconstriction of peripheral blood vessels, leading to ischemia, thrombosis, and eventually dry gangrene of the extremities, such as the fingers, toes, and limbs.

-

Convulsive Ergotism: This form is characterized by neurological symptoms, including painful muscle contractions, seizures, hallucinations, and psychosis.

A No-Observed-Adverse-Effect Level (NOAEL) for various ergot alkaloids in rats has been reported to be in the range of 0.22 - 0.60 mg/kg body weight per day based on repeat oral dose studies.[4]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound components to their target receptors.

1. Membrane Preparation:

- Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer.

- Centrifuge the homogenate at low speed to remove cellular debris.

- Centrifuge the supernatant at high speed to pellet the cell membranes.

- Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

- Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

- In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand for the receptor of interest, and varying concentrations of the unlabeled test compound (e.g., ergocristine).

- Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

- Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Counting:

- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove unbound radioactivity.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

- Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Isolated Artery Vasoconstriction Assay

This protocol describes a general method for assessing the vasoconstrictor effects of this compound components on isolated blood vessels.

1. Tissue Preparation:

- Euthanize an appropriate animal model (e.g., rat, rabbit) and excise a segment of the desired artery (e.g., aorta, mesenteric artery).

- Place the artery in a cold, oxygenated physiological salt solution (PSS).

- Carefully remove adhering connective and adipose tissue and cut the artery into rings of 2-3 mm in length.

2. Mounting and Equilibration:

- Mount the arterial rings in an organ bath or wire myograph chamber containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

- Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

- Allow the tissue to equilibrate under a basal level of tension for a defined period.

3. Experimental Procedure:

- Assess the viability of the tissue by inducing a contraction with a standard depolarizing agent (e.g., high potassium solution).

- After a washout period, cumulatively add increasing concentrations of the test compound (e.g., ergocornine) to the organ bath.

- Record the resulting changes in isometric tension.

4. Data Analysis:

- Normalize the contractile responses to the maximum contraction induced by the standard depolarizing agent.

- Construct a concentration-response curve by plotting the percentage of maximum contraction against the logarithm of the agonist concentration.

- Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) from the curve.

Sample Preparation for LC-MS/MS Analysis (QuEChERS Method)

This is a general protocol for the extraction of ergot alkaloids from feed samples for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Extraction:

- Weigh a homogenized sample (e.g., 5 g of ground feed) into a centrifuge tube.

- Add an extraction solvent, typically a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate solution).[14][15][16][17][18]

- Shake or vortex the tube vigorously for a set period to ensure thorough extraction.

2. Salting Out and Phase Separation:

- Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to the tube to induce phase separation.

- Shake the tube again and then centrifuge to separate the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the upper organic layer to a new tube containing a d-SPE sorbent (e.g., C18, Z-Sep+).[15][19]

- Vortex and centrifuge the tube. The sorbent removes interfering matrix components.

4. Final Preparation:

- Take an aliquot of the cleaned-up extract and either dilute it with an appropriate solvent or evaporate it to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by the components of this compound.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling cascade initiated by this compound components.

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Alpha-1 adrenergic receptor signaling leading to vasoconstriction.

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling pathway in smooth muscle contraction.

Conclusion

This compound and its constituent alkaloids represent a class of compounds with a rich and complex pharmacological profile. Their interactions with adrenergic, dopaminergic, and serotonergic receptors give rise to a broad spectrum of physiological and pathological effects. A thorough understanding of their mechanisms of action, pharmacokinetics, and toxicology is essential for both leveraging their therapeutic potential and mitigating their toxic risks. This guide has provided a detailed overview of the current knowledge in these areas, offering a valuable resource for the scientific community. Further research is warranted to fully elucidate the intricate details of their receptor interactions and metabolic pathways, which will undoubtedly pave the way for the development of more targeted and safer therapeutic agents.

References

- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the mitogen-activated protein kinase pathway via the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dietary ergot alkaloids as a possible cause of tail necrosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. aafco.org [aafco.org]

- 15. digibug.ugr.es [digibug.ugr.es]

- 16. emt.oregonstate.edu [emt.oregonstate.edu]

- 17. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Ergotoxine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of ergotoxine alkaloids, detailed methodologies for their isolation, and an exploration of their biosynthetic pathways. The information is tailored for professionals in research, science, and drug development who require a thorough understanding of these potent fungal metabolites.

Natural Sources of this compound Alkaloids

This compound alkaloids are primarily produced by fungi of the genus Claviceps, with Claviceps purpurea being the most prominent and well-studied species. These fungi are parasitic on a wide range of grasses and cereal grains, where they form dark, hardened structures called sclerotia (ergots) in place of the host's seeds. These sclerotia are the primary natural source of this compound alkaloids.

The composition and concentration of this compound alkaloids can vary significantly depending on the fungal strain, the host plant, and environmental conditions such as temperature and humidity.

Fungal Producers:

-

Claviceps purpurea : The most common producer, infecting over 400 species of monocotyledonous plants, including economically important cereals like rye, wheat, barley, triticale, millet, and oats. Rye is particularly susceptible to C. purpurea infection.

-

Other Claviceps Species : Other species such as Claviceps fusiformis, Claviceps paspali, and Claviceps africana are also known to produce ergot alkaloids and typically infect specific host plants like pearl millet, dallis grass, and sorghum, respectively.

-

Other Fungal Genera : Ergot alkaloids have also been identified in other fungal genera, including Aspergillus, Penicillium, and the endophytic fungus Epichloë.

Host Plants:

The primary host plants for ergot-producing fungi are members of the grass family (Poaceae). The most significant hosts in terms of human and animal health, as well as pharmaceutical production, include:

-

Rye (Secale cereale) : Historically the most common host and the source of major ergotism outbreaks.

-

Wheat (Triticum aestivum)

-

Barley (Hordeum vulgare)

-

Oats (Avena sativa)

-

Triticale (× Triticosecale)

-

Sorghum (Sorghum bicolor)

-

Millet

Quantitative Data on this compound Alkaloid Content

The following table summarizes the quantitative data on the concentration of major this compound alkaloids found in the sclerotia of Claviceps purpurea from various host plants. It is important to note that these values can exhibit considerable variation.

| Alkaloid | Host Plant | Concentration Range (mg/kg of sclerotia) | Reference |

| Ergocristine | Rye | 1,000 - 5,000 | |

| Wheat | 500 - 3,000 | ||

| Barley | 300 - 2,000 | ||

| Ergocornine | Rye | 800 - 4,000 | |

| Wheat | 400 - 2,500 | ||

| Barley | 200 - 1,500 | ||

| α-Ergocryptine | Rye | 500 - 3,500 | |

| Wheat | 300 - 2,000 | ||

| Barley | 150 - 1,200 | ||

| β-Ergocryptine | Rye | 200 - 1,500 | |

| Wheat | 100 - 1,000 | ||

| Barley | 50 - 800 | ||

| Ergotamine | Rye | 1,000 - 6,000 | |

| Wheat | 500 - 4,000 | ||

| Barley | 250 - 2,500 |

Isolation of this compound Alkaloids

The isolation of this compound alkaloids from their natural sources, primarily Claviceps purpurea sclerotia, is a multi-step process involving extraction, purification, and separation. The following sections provide detailed experimental protocols for these key procedures.

Experimental Workflow for Isolation and Purification

The general workflow for isolating and purifying this compound alkaloids is depicted in the diagram below.

Detailed Experimental Protocols

Objective: To extract the crude alkaloid mixture from ground Claviceps purpurea sclerotia.

Materials:

-

Ground sclerotia of Claviceps purpurea

-

Chloroform

-

Methanol

-

Concentrated ammonium hydroxide solution

-

Anhydrous sodium sulfate

-

Filter paper

-

Rotary evaporator

-

Erlenmeyer flask

-

Stirring plate and stir bar

Methodology:

-

Weigh 100 g of finely ground Claviceps purpurea sclerotia and place it into a 1 L Erlenmeyer flask.

-

Add 500 mL of a chloroform:methanol (9:1, v/v) solvent mixture to the flask.

-

Slowly add 10 mL of concentrated ammonium hydroxide solution to the mixture while stirring to basify the solution to approximately pH 9. This converts the alkaloid salts into their free base form, which is more soluble in the organic solvent.

-

Stir the suspension vigorously for 4-6 hours at room temperature.

-

Filter the mixture through filter paper to separate the solid material from the liquid extract.

-

Repeat the extraction process on the solid residue with another 250 mL of the solvent mixture to ensure maximum recovery.

-

Combine the filtrates and dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude alkaloid extract.

Objective: To separate the alkaloids from neutral and acidic impurities.

Materials:

-

Crude alkaloid extract (from Protocol 1)

-

1 M Sulfuric acid

-

1 M Sodium hydroxide solution

-

Diethyl ether or Dichloromethane

-

Separatory funnel

-

pH meter or pH paper

Methodology:

-

Dissolve the crude alkaloid extract in 200 mL of diethyl ether.

-

Transfer the solution to a 500 mL separatory funnel.

-

Add 100 mL of 1 M sulfuric acid to the separatory funnel. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. The alkaloids will be protonated and move into the acidic aqueous phase, while neutral impurities will remain in the organic phase.

-

Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

-

Repeat the extraction of the organic layer with two additional 50 mL portions of 1 M sulfuric acid.

-

Combine all the acidic aqueous extracts.

-

Cool the combined aqueous extract in an ice bath and slowly add 1 M sodium hydroxide solution with stirring until the pH reaches approximately 9-10. This will deprotonate the alkaloids, making them insoluble in water.

-

Transfer the basic aqueous solution to a clean separatory funnel and extract the alkaloids with three 100 mL portions of diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a purified alkaloid mixture.

Objective: To separate and quantify individual this compound alkaloids from the purified mixture.

Materials:

-

Purified alkaloid mixture (from Protocol 2)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium carbonate

-

Water (HPLC grade)

-

Analytical standards for ergocristine, ergocornine, α-ergocryptine, β-ergocryptine, and ergotamine

-

HPLC system with a UV or fluorescence detector and a C18 reversed-phase column

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium carbonate, pH adjusted to 9.0). A typical starting gradient could be 30% acetonitrile, increasing to 70% over 30 minutes.

-

Standard Solution Preparation: Prepare individual and mixed standard solutions of the this compound alkaloids in the mobile phase at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

-

Sample Preparation: Dissolve a known amount of the purified alkaloid mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 280 nm or fluorescence detection (excitation at 310 nm, emission at 410 nm).

-

-

Analysis: Inject the standard solutions to establish retention times and create a calibration curve for each alkaloid. Inject the sample solution and identify the individual this compound alkaloids based on their retention times. Quantify the amount of each alkaloid by comparing the peak areas with the calibration curves.

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex process involving a series of enzymatic reactions encoded by a cluster of genes known as the eas (ergot alkaloid synthesis) gene cluster. The pathway can be broadly divided into the formation of the ergoline ring scaffold and the subsequent modifications to produce the diverse array of ergot alkaloids.

Ergot Alkaloid Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound alkaloids, starting from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).

The initial step involves the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), catalyzed by the enzyme DMAT synthase, which is encoded by the dmaW gene. Subsequent steps, including N-methylation and a series of oxidative cyclizations, lead to the formation of the ergoline ring structure of lysergic acid. The final step in the formation of the this compound group of alkaloids is the condensation of lysergic acid with a tripeptide moiety, a reaction catalyzed by non-ribosomal peptide synthetases (NRPSs) encoded by the lpsA and lpsB genes.

Regulation of Biosynthesis

The biosynthesis of ergot alkaloids is a tightly regulated process. The genes responsible for the pathway are typically located in a gene cluster, which allows for coordinated regulation of their expression. The expression of the eas gene cluster is influenced by various factors, including nutrient availability and environmental signals. For instance, high levels of phosphate and glucose have been shown to repress the expression of the alkaloid biosynthesis genes. The exact regulatory mechanisms, including the specific transcription factors involved, are still an active area of research. It is known that the production of ergot alkaloids is often linked to the morphological development of the fungus, particularly the formation of sclerotia.

Ergotoxine's Complex Dance with Receptors: An In-depth Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotoxine, a composite of the ergot alkaloids ergocristine, ergocornine, and α-/β-ergocryptine, represents a fascinating and complex chapter in pharmacology.[1] Historically associated with the toxicological condition of ergotism, the constituents of this compound have also paved the way for the development of crucial therapeutics. Their intricate interactions with a range of neuroreceptors, particularly dopamine and serotonin receptors, have been a subject of intense study. This in-depth technical guide delves into the core of this compound's pharmacology: the structure-activity relationships (SAR) of its primary components. Understanding how the subtle variations in the peptide side chains of these molecules dictate their binding affinity, functional activity, and downstream signaling is paramount for the rational design of novel therapeutics targeting monoaminergic systems.

The pharmacological effects of ergot alkaloids are multifaceted, exhibiting a spectrum of activities from agonism and partial agonism to antagonism at adrenergic, dopaminergic, and serotonergic receptors.[1] This complex pharmacology is a direct consequence of the structural similarities between the tetracyclic ergoline scaffold of these alkaloids and endogenous monoamine neurotransmitters.[2] This guide will systematically dissect the available quantitative data, detail the experimental methodologies used to elucidate these properties, and visualize the key signaling pathways involved, providing a comprehensive resource for researchers in the field.

Core Structural Features and Variations